molecular formula C15H11ClF3NO2 B256991 N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide

N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B256991
M. Wt: 329.7 g/mol
InChI Key: WVHQPBNUMUVROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB is a member of the benzamide family and is a potent inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide exerts its effects by inhibiting the activity of CK2, a protein kinase that regulates various cellular processes, including cell growth, differentiation, and survival. CK2 is overexpressed in many types of cancer, making it a potential therapeutic target. By inhibiting CK2 activity, N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide can induce cell death in cancer cells and prevent their proliferation. In addition, N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to have neuroprotective effects by inhibiting the formation of toxic protein aggregates in neurodegenerative diseases.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to have potent inhibitory effects on CK2 activity in vitro and in vivo. In cancer cells, N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide induces cell death and inhibits cell proliferation by targeting CK2. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to prevent the formation of toxic protein aggregates, which are a hallmark of these diseases. In addition, N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide has anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide in lab experiments is its potent inhibitory effects on CK2 activity, making it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide is its potential off-target effects, as it may inhibit other protein kinases in addition to CK2. Therefore, it is important to carefully evaluate the specificity of N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide in each experimental setting.

Future Directions

There are several future directions for N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide research, including:
1. Further studies to elucidate the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide in cancer and neurodegenerative diseases.
2. Development of more potent and selective CK2 inhibitors based on the structure of N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide.
3. Evaluation of the therapeutic potential of N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide in animal models of cancer and neurodegenerative diseases.
4. Investigation of the potential use of N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide as a diagnostic tool for CK2-related diseases.
5. Exploration of the role of CK2 in other diseases and cellular processes, and the potential therapeutic applications of CK2 inhibitors such as N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxyaniline with trifluoroacetic anhydride and subsequent reaction with 2-chlorobenzoyl chloride. The resulting compound is then purified through column chromatography to obtain N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide in high purity.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth and survival of cancer cells by targeting CK2, which is overexpressed in many types of cancer. N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C15H11ClF3NO2

Molecular Weight

329.7 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(16)8-12(13)20-14(21)10-4-2-3-5-11(10)15(17,18)19/h2-8H,1H3,(H,20,21)

InChI Key

WVHQPBNUMUVROY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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